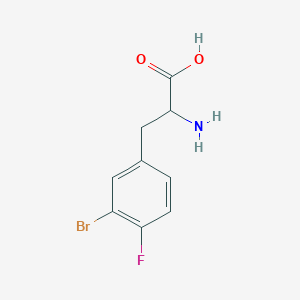

3-Bromo-4-fluoro-DL-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-bromo-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVFOEFLGCXXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of Halogenated Phenylalanine Analogues

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity, purity, and structural integrity of 3-Bromo-4-fluoro-DL-phenylalanine. These techniques provide detailed information about the molecule's atomic composition and the chemical environment of its constituent atoms.

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the structure and dynamics of molecules. By exploiting the magnetic properties of atomic nuclei, NMR allows for the detailed analysis of the core structure of this compound and its interactions with other molecules.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for verifying the basic chemical structure of this compound.

¹H NMR: The ¹H NMR spectrum of a phenylalanine analogue provides information on the number and connectivity of hydrogen atoms. For instance, in L-Phenylalanine, distinct signals are observed for the aromatic protons, the α-proton, and the β-protons. chemicalbook.comchemicalbook.com In this compound, the substitution pattern on the phenyl ring will lead to a unique set of chemical shifts and coupling constants for the remaining aromatic protons, confirming the positions of the bromine and fluorine atoms. The signals corresponding to the α-amino acid backbone (the α-proton and β-protons) would also be present, confirming the phenylalanine core. hmdb.ca

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, as they are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. chemicalbook.comchemicalbook.com This allows for unambiguous confirmation of the substitution pattern on the phenyl ring. The carbonyl carbon and the α- and β-carbons of the amino acid portion of the molecule will also have characteristic chemical shifts.

Table 1: Representative NMR Data for Phenylalanine Analogues

| Nucleus | Phenylalanine (Approx. Chemical Shift, ppm) | Expected Changes for this compound |

| ¹H NMR | ||

| Aromatic-H | 7.3-7.4 | Complex splitting patterns and shifts due to Br and F substitution |

| α-H | ~4.0 | Minor shifts due to changes in the electronic environment |

| β-H | ~3.1-3.3 | Minor shifts due to changes in the electronic environment |

| ¹³C NMR | ||

| Aromatic-C | 127-137 | Significant shifts for carbons bonded to Br and F, and adjacent carbons |

| Carbonyl-C | ~175 | Minor shifts |

| α-C | ~55 | Minor shifts |

| β-C | ~38 | Minor shifts |

This table provides generalized data for educational purposes. Actual chemical shifts can vary based on solvent and other experimental conditions.

Fluorine-¹⁹ (¹⁹F) NMR is an exceptionally sensitive technique for studying fluorinated molecules like this compound. ucla.edu The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong NMR signals. ucla.eduresearchgate.net The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an excellent probe for molecular structure and interactions. ucla.eduresearchgate.net

Protein-Observed ¹⁹F-NMR (PrOF NMR) is a powerful application of ¹⁹F NMR used to study proteins. nih.govnih.gov In this technique, a fluorinated amino acid, such as a fluorinated phenylalanine analogue, is incorporated into a protein. researchgate.netnih.gov The ¹⁹F NMR spectrum of the labeled protein then provides information about the local environment of each incorporated fluorinated residue. acs.orgacs.org

The sensitivity of the ¹⁹F chemical shift to the local environment makes PrOF NMR a valuable tool for studying protein structure, dynamics, and ligand binding. acs.org Changes in the ¹⁹F spectrum upon the addition of a ligand can be used to identify binding events, determine binding affinities, and map the binding site on the protein. acs.org The simplicity of the resulting 1D ¹⁹F NMR spectra, which often contain a single resonance for each labeled site, makes this technique particularly well-suited for high-throughput screening in drug discovery. nih.gov The incorporation of fluorinated amino acids like this compound can provide unique probes for studying protein-protein and protein-ligand interactions. nih.gov

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and confirming the successful incorporation of both bromine and fluorine atoms. isotope.com By ionizing the molecule and measuring its mass-to-charge ratio, MS provides a precise molecular weight that can be compared to the theoretical value. nist.govchemicalbook.com The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic doublet in the mass spectrum, providing further confirmation of its presence. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. achemblock.comchemicalbook.combldpharm.com

UV-Visible spectroscopy is a valuable tool for studying the interactions of this compound, particularly in the context of enzyme kinetics and binding assays. jascoinc.com Aromatic amino acids, including phenylalanine and its analogues, absorb ultraviolet light. acs.orgresearchgate.net The absorption spectrum of this compound will be influenced by the electronic effects of the bromine and fluorine substituents on the phenyl ring. nih.govnih.gov

Changes in the UV-Vis spectrum can be used to monitor binding events. thermofisher.com For example, if the environment of the phenyl ring changes upon binding to a protein, a shift in the absorption maximum or a change in the molar absorptivity may be observed. researchgate.net This property can be utilized to determine binding constants and study the thermodynamics of interaction. In enzyme kinetics, if the substrate or product of an enzymatic reaction involving a phenylalanine analogue has a distinct UV-Vis spectrum, the reaction can be monitored in real-time by following the change in absorbance at a specific wavelength. jascoinc.com

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Information Provided | Application for this compound |

| ¹H NMR | Proton environment and connectivity | Core structure confirmation |

| ¹³C NMR | Carbon framework | Core structure confirmation |

| ¹⁹F NMR | Fluorine environment | Probing molecular interactions and environment |

| PrOF NMR | Protein structure and ligand binding | Studying protein interactions when incorporated |

| Mass Spectrometry | Molecular weight and elemental composition | Molecular weight confirmation and verification of halogen incorporation |

| UV-Visible Spectroscopy | Electronic transitions | Enzyme kinetics and binding studies |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation Techniques for Isomer Analysis

The separation of isomers of halogenated phenylalanine analogues is a significant analytical challenge due to their structural similarities. Chromatographic techniques provide the necessary resolution and selectivity to distinguish between these closely related compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like amino acids and their derivatives. Its versatility allows for the separation of positional isomers and the resolution of enantiomers through various modes of operation.

The separation of positional isomers, such as different brominated and fluorinated phenylalanine derivatives, can be effectively achieved using both normal-phase (NP) and reversed-phase (RP) HPLC.

In Reversed-Phase HPLC (RP-HPLC) , the most common mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). nih.gov Aromatic amino acids are well-retained and separated based on differences in hydrophobicity. nih.gov The inclusion of ion-pairing reagents like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and retention. creative-proteomics.comchromatographyonline.com For aromatic amino acids, specialized stationary phases, such as those with phenyl groups, can offer alternative selectivity through π-π interactions between the analyte's aromatic ring and the stationary phase. nih.gov

Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is particularly useful for separating isomers that have different polarities which may not be easily resolved by RP-HPLC.

The choice between these modes depends on the specific hydrophobicity and polarity of the isomers in the mixture.

Table 1: Representative RP-HPLC Conditions for Positional Isomer Analysis

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilyl), 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 25-40 °C researchgate.net |

| Detection | UV at 254 nm or 280 nm nih.govnih.gov |

This table presents typical starting conditions for method development for the separation of halogenated aromatic amino acids.

Resolving the enantiomers (D- and L-forms) of this compound requires a chiral environment. This is achieved in chiral HPLC through two main approaches: using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Stationary Phases (CSPs) are the most common method. CSPs create a stereoselective environment that interacts differently with each enantiomer, leading to different retention times. For amino acids and their derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic antibiotic-based CSPs (e.g., teicoplanin) have proven to be highly effective. researchgate.net Separations can be performed in reversed-phase, normal-phase, or polar organic modes, depending on the specific CSP and analyte. researchgate.net

An alternative, the chiral ligand-exchange chromatography (CLEC) technique, involves adding a chiral ligand (e.g., an L-amino acid like L-phenylalanine) and a metal salt (e.g., cupric sulfate) to the mobile phase. nih.govresearchgate.net This forms transient diastereomeric complexes with the analyte enantiomers, which can then be separated on a standard achiral reversed-phase column (like C18). nih.gov

Table 2: Example Chiral HPLC Conditions for Phenylalanine Analogue Resolution

| Parameter | Condition |

| Mode | Chiral Ligand-Exchange Chromatography (CLEC) nih.gov |

| Stationary Phase | C18, 5 µm |

| Mobile Phase | 8 mM L-Phenylalanine, 4 mM CuSO₄ in 20% Methanol (B129727) / 80% Water, pH 3.2 nih.gov |

| Flow Rate | 0.8 mL/min |

| Temperature | 20 °C nih.gov |

| Detection | UV at 254 nm |

This table is based on a reported method for a substituted phenylalanine analogue and serves as a representative example. nih.gov

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio. nih.gov It is an excellent alternative to HPLC for the analysis of charged molecules like amino acids. nih.gov The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov

For amino acids, the pH of the BGE is a critical parameter as it determines the net charge of the analyte. By operating at low pH (e.g., 2.5), amino acids are positively charged and can be separated effectively. nih.gov CZE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov It is particularly well-suited for purity analysis and the determination of dissociation constants (pKa values). nih.gov

Table 3: General CZE Parameters for Amino Acid Analysis

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d., ~50 cm total length |

| Background Electrolyte (BGE) | 50-100 mM Phosphate (B84403) or Borate buffer |

| pH Range | 1.5 - 12.0 (optimized for specific separation) nih.gov |

| Voltage | 15 - 25 kV |

| Temperature | 25 °C |

| Detection | UV at 200 or 214 nm, or Capacitively Coupled Contactless Conductivity Detection (C⁴D) nih.gov |

This table provides typical parameters for CZE analysis of amino acids.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Amino acids, including this compound, are non-volatile due to their zwitterionic nature at physiological pH. Therefore, they must be chemically modified through a process called derivatization to increase their volatility before GC analysis.

Common derivatization strategies involve converting the polar carboxyl (-COOH) and amino (-NH2) groups into less polar, more volatile esters and amides. This is often a two-step process involving esterification followed by acylation. Alternatively, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can derivatize both functional groups in a single step. The resulting volatile derivatives can then be separated on a GC column and detected, often by mass spectrometry (GC-MS), which provides both quantitative data and structural information from the fragmentation patterns.

Table 4: Typical GC-MS Conditions for Derivatized Amino Acid Analysis

| Parameter | Condition |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with Acetonitrile |

| Reaction Conditions | Heat at 100 °C for 1-4 hours |

| GC Column | SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | e.g., 100 °C hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

This table outlines representative conditions for the GC-MS analysis of amino acids after derivatization.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. nih.gov SFC is particularly advantageous for chiral separations, often providing faster and more efficient resolutions than HPLC. nih.govchromatographyonline.com

For the enantiomeric resolution of compounds like this compound, SFC is almost always performed on a chiral stationary phase (CSP), with polysaccharide-based columns being the most widely used and successful. nih.gov Organic modifiers, such as methanol or isopropanol, are added to the CO₂ to increase its solvating power and modulate the retention and selectivity of the analytes. chromatographyonline.com The unique properties of the supercritical fluid mobile phase, such as low viscosity and high diffusivity, allow for high flow rates and rapid analysis times without sacrificing resolution. nih.gov

Table 5: Illustrative SFC Screening Conditions for Chiral Resolution

| Parameter | Condition |

| Stationary Phases | Polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD) |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol or Isopropanol) |

| Gradient | Isocratic or gradient elution (e.g., 5% to 40% modifier over 5-10 min) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Temperature | 35-40 °C |

| Detection | UV or Mass Spectrometry (MS) |

This table shows typical conditions used for screening and method development in chiral SFC.

High-Performance Liquid Chromatography (HPLC)

X-Ray Crystallography for Enzyme-Ligand Complex Structure Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. In the context of drug discovery and molecular biology, it is an invaluable tool for elucidating the precise interactions between a ligand, such as a halogenated phenylalanine analogue, and its protein target. This structural information provides critical insights into the mechanism of action, binding affinity, and selectivity, thereby guiding the rational design of more potent and specific molecules.

The process involves crystallizing the purified enzyme in complex with the ligand of interest. This crystal is then exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a pattern of spots, which is recorded. The intensities and positions of these spots are then used to calculate the electron density map of the crystal, from which the atomic arrangement of the enzyme-ligand complex can be modeled.

While specific crystallographic data for an enzyme in complex with this compound is not publicly available, the study of closely related halogenated phenylalanine analogues provides a clear blueprint for how such an analysis would be conducted and the nature of the expected findings. A pertinent example is the crystal structure of the Aquifex aeolicus leucine (B10760876) transporter (LeuT) in complex with 4-Fluoro-L-phenylalanine. rcsb.org LeuT is a bacterial homolog of the neurotransmitter:sodium symporters that are targets for antidepressants and other psychoactive drugs.

The detailed structural analysis of the LeuT-4-Fluoro-L-phenylalanine complex reveals the critical molecular interactions that govern ligand binding. rcsb.org The high-resolution data allows for the precise mapping of the binding pocket and the identification of key amino acid residues that form hydrogen bonds, electrostatic interactions, and van der Waals contacts with the ligand.

Detailed Research Findings from a Halogenated Phenylalanine Analogue Study:

The crystal structure of LeuT bound to 4-Fluoro-L-phenylalanine was determined at a resolution of 2.10 Å. rcsb.org This level of detail allows for a precise understanding of the ligand's orientation and conformation within the binding site. The data reveals that the fluoro-substituted phenyl ring of the analogue occupies a hydrophobic pocket, while the amino and carboxylate groups form key interactions with polar residues and a sodium ion, which is crucial for the transport mechanism.

The following interactive data table summarizes the crystallographic data for the LeuT in complex with 4-Fluoro-L-phenylalanine, providing a representative example of the information obtained from such an experiment.

| Parameter | Value |

| PDB ID | 3F3C rcsb.org |

| Enzyme | Leucine transporter (LeuT) rcsb.org |

| Ligand | 4-Fluoro-L-phenylalanine rcsb.org |

| Organism | Aquifex aeolicus rcsb.org |

| Resolution | 2.10 Å rcsb.org |

| R-Value Work | 0.196 rcsb.org |

| R-Value Free | 0.237 rcsb.org |

| Space Group | P 21 21 21 |

| Key Interacting Residues | (Data not publicly available in detail) |

Should a crystallographic study of this compound in complex with a target enzyme be undertaken, similar detailed structural insights would be anticipated. The presence of both a bromine and a fluorine atom on the phenyl ring would likely lead to distinct interactions within the binding pocket compared to analogues with single halogen substitutions. The larger bromine atom could potentially form halogen bonds or occupy a larger hydrophobic sub-pocket, while the fluorine atom would influence the electronic properties of the aromatic ring. Elucidating these specific interactions through X-ray crystallography would be a critical step in understanding the compound's biological activity and in the development of related therapeutic agents. Further research has also utilized X-ray crystallography to elucidate the structure of enzyme-bound intermediates, providing a deeper understanding of reaction mechanisms. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. For 3-Bromo-4-fluoro-DL-phenylalanine, these calculations can provide invaluable insights into how the bromo and fluoro substituents modulate the properties of the phenylalanine scaffold.

Density Functional Theory (DFT) for Electronic Properties and Reactivity Prediction

DFT calculations are instrumental in determining key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting a molecule's reactivity and its potential for intermolecular interactions.

The introduction of a bromine atom at the meta-position and a fluorine atom at the para-position of the phenyl ring is expected to significantly alter the electronic landscape of the molecule. Fluorine, being highly electronegative, acts as a strong electron-withdrawing group through the inductive effect, while bromine, also electronegative, can exhibit both inductive and resonance effects. A DFT and spectroscopic analysis of a related compound, p-Bromo-DL-phenylalanine, demonstrated that the substitution of a bromine atom influences the geometrical parameters and electronic properties of the molecule. nih.govrsc.org

Based on established principles and data from similar halogenated compounds, the following table summarizes the predicted electronic properties of this compound.

| Property | Predicted Effect of Substituents | Rationale |

| HOMO Energy | Lowered | The electron-withdrawing nature of both bromine and fluorine will stabilize the HOMO, making the molecule less prone to oxidation. |

| LUMO Energy | Lowered | The electron-withdrawing substituents will also stabilize the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Likely altered | The differential stabilization of the HOMO and LUMO will result in a modified energy gap, which influences the molecule's electronic spectra and chemical reactivity. |

| Dipole Moment | Increased | The introduction of two polar C-X bonds (C-Br and C-F) will create a significant molecular dipole moment. |

| Molecular Electrostatic Potential (MEP) | Redistribution of charge | The MEP will show regions of negative potential around the electronegative halogen atoms and positive potential on the hydrogen atoms of the amino and carboxyl groups, as well as on the phenyl ring hydrogens. |

This table is generated based on established principles of physical organic chemistry and DFT studies on related halogenated aromatic compounds.

Exploration of Chemical Reactivity and Reaction Mechanisms

The electronic properties calculated by DFT directly inform the chemical reactivity of this compound. The lowered LUMO energy suggests an increased susceptibility of the aromatic ring to nucleophilic aromatic substitution reactions. Conversely, the stabilized HOMO indicates a decreased reactivity towards electrophilic aromatic substitution. Computational investigations into the reactivity of other halogenated aromatic compounds have provided frameworks for understanding these reaction mechanisms. nih.gov

The presence of the amino acid side chain also introduces other potential reaction sites, such as the amino and carboxyl groups. Quantum chemical calculations can be employed to model the transition states of various potential reactions, thereby elucidating the most likely reaction pathways and predicting reaction kinetics.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time. For this compound, MD simulations are particularly valuable for understanding its behavior in a biological context, such as when interacting with an enzyme.

Analysis of Enzyme Conformational Dynamics upon Ligand Binding

When a ligand like this compound binds to an enzyme, it can induce conformational changes in the protein. MD simulations can track these changes at an atomic level, revealing how the enzyme adapts to accommodate the ligand. Studies on enzymes like phenylalanine hydroxylase have shown that substrate binding can lead to significant structural rearrangements. fu-berlin.de While no specific MD studies on this exact compound are available, simulations of enzymes with other fluorinated or halogenated ligands have demonstrated that these substituents can influence the stability and dynamics of the protein-ligand complex. nih.govCurrent time information in Pasuruan, ID. The size and polarity of the bromo and fluoro groups in this compound would likely play a crucial role in dictating the specific conformational response of a target enzyme.

Modeling of Active Site Equilibrium and Substrate Binding

MD simulations are also critical for modeling the equilibrium of a ligand within an enzyme's active site. These simulations can reveal the preferred binding pose of the substrate, the key amino acid residues involved in the interaction, and the network of non-covalent interactions that stabilize the complex. For this compound, the halogen atoms would be expected to participate in halogen bonding and other dipole-dipole interactions with active site residues. researchgate.net The simulations can also provide insights into the accessibility of the active site and how the ligand's presence might alter the local environment to facilitate a chemical reaction. fu-berlin.de

Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational modeling in drug discovery and enzymology is the prediction of how strongly a ligand will bind to its target. Various computational methods are employed to estimate the binding affinity of molecules like this compound.

The following table outlines the key molecular interactions that would be investigated to predict the binding affinity of this compound.

| Interaction Type | Potential Contribution to Binding Affinity |

| Hydrogen Bonding | The amino and carboxyl groups are primary sites for hydrogen bonding with active site residues. |

| Halogen Bonding | The bromine atom is a potential halogen bond donor, which could form a significant stabilizing interaction with a Lewis basic residue in the active site. |

| Van der Waals Interactions | The phenyl ring and the bromo and fluoro substituents will engage in van der Waals contacts with the protein. |

| Electrostatic Interactions | The overall dipole moment of the molecule and localized partial charges will influence electrostatic complementarity with the active site. |

| Hydrophobic Interactions | The phenyl ring contributes to hydrophobic interactions, although the polar substituents will modulate this effect. |

This table is a predictive summary based on the principles of molecular recognition and computational studies of protein-ligand interactions.

Halogen Bonding, Hydrogen Bonding, and Ionic Interactions

The substitution of hydrogen atoms with halogens on a phenyl ring dramatically alters the electronic distribution of the molecule, giving rise to specific non-covalent interactions that can be pivotal for protein-ligand binding.

Halogen Bonding: A key feature of this compound is its capacity to form halogen bonds. The bromine atom, in particular, possesses a region of positive electrostatic potential, known as a σ-hole, located on the outer side of the C-Br bond. This allows it to act as a halogen bond donor, interacting favorably with electron-rich atoms such as oxygen and nitrogen, which are common in protein backbones and side chains. Quantum chemical calculations on similar halogenated systems have shown that these interactions can be highly directional and contribute significantly to binding affinity. mdpi.com While the fluorine atom is less likely to form strong halogen bonds due to its high electronegativity, the electron-withdrawing nature of both halogens enhances the σ-hole on the bromine atom.

Ionic Interactions: In its zwitterionic form, which is prevalent at physiological pH, this compound can engage in strong ionic interactions. The positively charged ammonium (B1175870) group and the negatively charged carboxylate group can form salt bridges with charged residues on a protein surface, providing a powerful anchoring force.

| Interaction Type | Key Atoms Involved in this compound | Potential Protein Partner | Estimated Interaction Energy (kcal/mol) |

| Halogen Bond | Bromine (as donor) | Carbonyl Oxygen, Hydroxyl Oxygen, Amine Nitrogen | -1 to -5 |

| Hydrogen Bond | Amino Group (donor), Carboxylate Group (donor/acceptor), Fluorine (acceptor) | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Main-chain C=O and N-H | -3 to -10 |

| Ionic Interaction | Ammonium Group (+), Carboxylate Group (-) | Aspartate, Glutamate, Lysine, Arginine | -5 to -20 |

Ligand Efficiency Calculations in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful strategy that begins with identifying small, low-affinity fragments that bind to a biological target. These fragments are then optimized into more potent lead compounds. Ligand efficiency (LE) is a critical metric in FBDD, as it normalizes binding affinity for the size of the molecule, allowing for a more effective comparison of different fragments. csmres.co.uk

LE is typically calculated as the binding energy per heavy (non-hydrogen) atom. A higher LE value indicates a more efficient binder. For a fragment like this compound, its potential as a starting point in an FBDD campaign can be assessed by its LE. While specific screening data for this compound is not available in the provided search results, we can consider a hypothetical scenario based on typical fragment screening outcomes.

| Fragment | Molecular Weight ( g/mol ) | Heavy Atom Count | Typical Kd (µM) | Ligand Efficiency (LE) |

| This compound | 262.08 | 13 | 100 - 1000 | 0.25 - 0.30 |

| A Hypothetical Smaller Fragment | ~150 | ~10 | 500 - 2000 | 0.28 - 0.32 |

| A Hypothetical Larger Fragment | ~300 | ~20 | 50 - 500 | 0.22 - 0.27 |

The utility of halogenated fragments, such as this compound, is increasingly recognized in FBDD. The specific and directional nature of halogen bonds can provide a distinct advantage in achieving both affinity and selectivity. nih.gov

Computational Support for Enzyme Specificity and Steric Effects

Computational modeling is instrumental in understanding how a ligand like this compound can confer specificity for a particular enzyme and how its size and shape influence binding. A notable application of a derivative of this compound is in the development of antagonists for the cholecystokinin-2 (CCK2) receptor. nih.gov

A pharmacophore model for CCK2 receptor antagonists has been developed, which highlights the key chemical features required for binding. nih.gov For a ligand containing a 3-bromo-4-fluorophenylalanine moiety, computational docking studies would be employed to position the molecule within the receptor's binding site.

Enzyme Specificity: The specificity of this compound for a target like the CCK2 receptor would be dictated by the complementarity of its physicochemical properties with the binding pocket. The bromine and fluorine atoms can play a crucial role here. For instance, a hydrophobic pocket lined with appropriate residues could accommodate the bromo-fluorophenyl group, while a nearby hydrogen bond acceptor could engage with the bromine atom in a halogen bond. The precise positioning of these groups relative to the amino acid backbone determines the binding orientation and, consequently, the specificity.

Steric Effects: The introduction of bromine, a relatively large atom, at the 3-position of the phenyl ring imposes significant steric constraints. Molecular modeling can visualize whether the binding pocket can accommodate this bulk. If the pocket is too narrow, the bromine atom would lead to steric clashes, preventing or weakening the binding. Conversely, if the pocket has a suitable shape, the steric bulk can contribute to a tighter fit and enhanced affinity. The smaller fluorine atom at the 4-position has a lesser steric impact but contributes significantly to the electronic properties of the aromatic ring.

Structure Activity Relationships Sar of 3 Bromo 4 Fluoro Dl Phenylalanine and Its Analogues

Impact of Halogen Substitution Pattern on Biological Activity

The precise placement and nature of halogen atoms on the phenylalanine scaffold are critical determinants of its interaction with biological targets. The interplay between bromine and fluorine in 3-Bromo-4-fluoro-DL-phenylalanine provides a compelling case study in SAR.

Role of Bromine and Fluorine Substituents on Phenyl Ring

The bromine atom at the meta-position (C3) and the fluorine atom at the para-position (C4) of the phenyl ring in this compound each contribute distinct properties that modulate its biological profile. The introduction of a bromine atom, a relatively large and polarizable halogen, can enhance binding affinity to protein targets through halogen bonding and van der Waals interactions. chemimpex.com This is particularly relevant in interactions with enzymes and receptors where specific hydrophobic pockets can accommodate the bromo substituent. For instance, 3-Bromo-L-phenylalanine is utilized in the synthesis of molecules targeting neurological disorders and in studies of protein interactions. chemimpex.com

Fluorine, being the most electronegative element, imparts unique electronic properties. Its presence at the para-position can influence the acidity of the carboxylic acid group and the basicity of the amino group, thereby affecting the molecule's ionization state at physiological pH. beilstein-journals.org The introduction of fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. beilstein-journals.org The synthesis of 3-bromo-4-fluoro-L-phenylalanine has been a key step in the development of dual CCK1/CCK2 receptor antagonists, highlighting the pharmaceutical importance of this specific substitution pattern. beilstein-journals.org

Comparative Studies with Monohalogenated and Unsubstituted Analogues

To understand the synergistic or antagonistic effects of the bromo and fluoro substituents, it is instructive to compare the activity of this compound with its monohalogenated and unsubstituted counterparts.

Studies on halogenated phenylalanine analogs have shown that the position and size of the halogen group significantly affect their interaction with transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov For instance, the binding affinity of halogenated phenylalanines to LAT1 can be influenced by the size of the halogen at position 3, with affinity increasing in the order of Phe < 3-F-Phe < 3-Cl-Phe < 3-Br-Phe < 3-I-Phe. nih.gov This suggests that the bromine in this compound likely contributes positively to its interaction with certain biological targets.

Conversely, the fluorine at position 4 in compounds like 4-fluoro-L-phenylalanine has been shown to be a constituent of various therapeutic agents. beilstein-journals.org Comparing the biological activity of this compound with 3-bromophenylalanine and 4-fluorophenylalanine would provide clearer insights into the combined electronic and steric effects of this dual halogenation.

| Compound | Key Features | Impact on Biological Activity (Example) |

| Phenylalanine | Unsubstituted aromatic ring | Baseline for comparison |

| 3-Bromophenylalanine | Bromine at meta-position | Utilized in synthesizing molecules for neurological disorders. chemimpex.com |

| 4-Fluorophenylalanine | Fluorine at para-position | Component of various therapeutic agents. beilstein-journals.org |

| This compound | Bromine at meta-position, Fluorine at para-position | Required for the synthesis of dual CCK1/CCK2 receptor antagonists. beilstein-journals.org |

Influence of Halogens on Molecular Properties and Reactivity

The introduction of halogen atoms profoundly alters the physicochemical properties of the parent phenylalanine molecule, which in turn dictates its reactivity and interactions at a molecular level.

Modulatory Effects on Acidity, Basicity, and Hydrophobicity

Halogens, particularly the highly electronegative fluorine, can significantly modulate the acidity and basicity of the amino acid. beilstein-journals.org The electron-withdrawing nature of the fluorine atom in this compound can increase the acidity of the carboxylic acid group and decrease the basicity of the amino group.

Hydrophobicity is another critical parameter influenced by halogenation. While fluorine can sometimes decrease hydrophobicity due to its high electronegativity, the larger and more polarizable bromine atom generally increases it. The net effect on the hydrophobicity of this compound would be a balance of these opposing influences. The retention time in chromatography can serve as an experimental measure of hydrophobicity. nih.gov

| Property | Influence of Fluorine | Influence of Bromine |

| Acidity (of COOH) | Increases | Increases (less than F) |

| Basicity (of NH2) | Decreases | Decreases (less than F) |

| Hydrophobicity | Can decrease | Increases |

Electron-Withdrawing Effects and Reaction Kinetics

Both bromine and fluorine are electron-withdrawing groups, a property that can significantly impact the reaction kinetics of processes involving the phenyl ring or the amino acid side chain. This electron-withdrawing effect can make the aromatic ring less susceptible to electrophilic substitution reactions. The synthesis of fluorinated phenylalanines often involves specialized methods to introduce the halogen onto the ring. beilstein-journals.org

Steric Hindrance Effects on Enzymatic Reactions

The size of the halogen atom can introduce steric hindrance, which may affect the binding of the amino acid to an enzyme's active site. Bromine is considerably larger than hydrogen, and this steric bulk can either prevent or enhance binding, depending on the topology of the active site. This steric effect is a crucial consideration in the design of enzyme inhibitors. chemimpex.com The use of halogenated amino acids as building blocks for peptides can also influence the peptide's conformation and its subsequent interaction with biological targets. mdpi.com

Lipophilicity Enhancement due to Fluorine Introduction

The introduction of fluorine into organic molecules, a common strategy in medicinal chemistry, significantly impacts their physicochemical properties, most notably lipophilicity. nih.govnih.gov Lipophilicity, or the ability of a compound to dissolve in fats, oils, and lipids, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The replacement of a hydrogen atom with a fluorine atom generally leads to an increase in lipophilicity. chemrxiv.orgresearchgate.netresearchgate.net This is attributed to several factors, including the high electronegativity of fluorine, which results in low polarizability and a strong carbon-fluorine bond. nih.gov While fluorination of an aromatic system tends to increase lipophilicity, the effect on alkyl chains can be more nuanced. nih.govresearchgate.net

The increased hydrophobicity resulting from fluorination can enhance the ability of a molecule to penetrate hydrophobic pockets within proteins, a key aspect of drug-receptor interactions. nih.gov For instance, the bromofluorophenyl group has been shown to lead deep into a protein's hydrophobic pocket, thereby increasing the potency of the drug. nih.gov This principle is crucial in the design of various therapeutic agents, as altering lipophilicity can lead to greater drug uptake through cell membranes. nih.govresearchgate.net

The following table provides a qualitative overview of the effect of fluorine substitution on lipophilicity.

| Compound/Substitution | General Effect on Lipophilicity |

| Aromatic Fluorination | Increase |

| Aliphatic Fluorination | Can decrease or increase depending on the specific chemical design |

| Replacement of Hydroxy/Alkoxy with Fluorine | Increase |

Stereochemical Aspects of Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the biological activity of chiral compounds like phenylalanine analogues.

Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers of a chiral drug. mdpi.com

A study comparing the effects of L-phenylalanine and D-phenylalanine demonstrated this stereospecificity. Ingestion of L-phenylalanine was found to increase insulin, glucagon, and GIP concentrations, while D-phenylalanine did not produce the same effects. nih.govresearchgate.net Conversely, D-phenylalanine was observed to increase postprandial PYY concentrations, an effect not seen with L-phenylalanine. nih.govresearchgate.net

Furthermore, in the context of membrane interactions, L-phenylalanine has been shown to form fibrillar structures that increase the fluidity of model membranes. researchgate.netnih.gov In contrast, the presence of D-phenylalanine can disrupt these fibrillar morphologies, leading to an increase in membrane rigidity. researchgate.netnih.gov This highlights the distinct and sometimes opposing effects that different enantiomers can have at a molecular level.

The table below summarizes the differential effects of L- and D-phenylalanine based on the provided research.

| Enantiomer | Effect on Pancreatic and Gastrointestinal Hormones | Effect on Model Membrane Rigidity |

| L-Phenylalanine | Increases insulin, glucagon, and GIP concentrations. nih.govresearchgate.net | Decreases rigidity (increases fluidity). researchgate.netnih.gov |

| D-Phenylalanine | Increases postprandial PYY concentrations. nih.govresearchgate.net | In the presence of L-Phe, it reverts the fluidity, increasing rigidity. researchgate.netnih.gov |

Given the differential biological activities of enantiomers, the enantiomeric purity of a chiral drug is of paramount importance for its therapeutic efficacy and safety. nih.govmdpi.com The use of a racemic mixture (a 50:50 mixture of both enantiomers) can be problematic if one enantiomer (the "distomer") is inactive, less active, or contributes to undesirable side effects, while the other (the "eutomer") is responsible for the therapeutic effect. mdpi.com

Ensuring high enantiomeric purity is crucial in protein synthesis and asymmetric synthesis. researchgate.net The presence of the "wrong" enantiomer can potentially block receptors, inhibit enzymes, or lead to protein misfolding, ultimately affecting the desired biological outcome. researchgate.net Therefore, the development of single-enantiomer drugs is a significant focus in the pharmaceutical industry to improve drug safety and efficacy. mdpi.com The certainty of potency ratios for chiral drugs is directly limited by their enantiomeric purity. nih.gov

Structure-Based Design Principles for Enzyme Inhibitors and Ligands

The design of enzyme inhibitors and ligands often relies on understanding the specific interactions between a small molecule and its protein target. Phenylalanine and its halogenated analogues have served as valuable scaffolds in the development of inhibitors for various enzymes.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. nih.govyoutube.com Phenylalanine-containing molecules have been explored as potential HDAC inhibitors.

For instance, phenylalanine-containing hydroxamic acids have been synthesized and shown to be selective inhibitors of HDAC6, a specific class IIb HDAC. nih.gov These inhibitors have demonstrated antiproliferative activity in cancer cells. nih.gov The development of such selective inhibitors is a key goal in HDAC-targeted drug discovery, as different HDAC isoforms have distinct biological functions. google.commdpi.com

The introduction of halogen atoms into the phenylalanine scaffold can significantly influence its inhibitory activity and selectivity for specific enzymes. nih.govnih.govnih.gov Halogenation can modulate factors such as hydrophobicity and electronic properties, which in turn affect the binding affinity of the molecule to its target. nih.gov

Studies on the structure-activity relationships of halogenated phenylalanine analogues have revealed that the position and size of the halogen atom are critical for their interaction with transporters like the L-type amino acid transporter 1 (LAT1). nih.gov For example, a larger halogen at the 2-position of the benzene (B151609) ring was found to be crucial for LAT1 selectivity. nih.gov

Furthermore, halogenated phenylalanine derivatives have been investigated for their impact on the formation of amyloid fibrils, which are associated with various diseases. nih.gov The systematic fluorination of a phenylalanine residue within a peptide sequence demonstrated a correlation between the hydrophobicity of the analogue and the kinetics of amyloid formation. nih.gov This highlights the utility of halogenated phenylalanine analogues as tools to probe and modulate protein aggregation processes.

The following table illustrates the application of halogenated phenylalanine analogues as enzyme inhibitors and modulators of biological processes.

| Halogenated Phenylalanine Analogue | Target/Application | Key Finding | Reference |

| p-Fluoro-DL-phenylalanine derivatives | Lactobacillus casei (antitumor prescreen) | m-Chlorobenzoyl-p-fluoro-DL-phenylalanine was the most active inhibitor in the series. | nih.gov |

| 2-Iodo-L-phenylalanine | L-type amino acid transporter 1 (LAT1) | High LAT1 affinity and selectivity. | nih.gov |

| Fluorinated and Iodinated Phenylalanine Analogues in NFGAIL peptide | Amyloid formation | Aggregation behavior correlates with the hydrophobicity of the phenylalanine residue. | nih.gov |

| 3-Bromo-4-fluoro-L-phenylalanine | Required for the synthesis of a dual CCK1/CCK2 receptor antagonist. | Component of a potent dual antagonist. | beilstein-journals.org |

Mechanistic Investigations of Biological Activity and Interactions

Enzyme Inhibition Mechanisms

Aminoacyl-tRNA synthetases (aaRSs) are pivotal enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA. The introduction of unnatural amino acids, such as 3-bromo-4-fluoro-DL-phenylalanine, can interfere with this highly regulated process. Phenylalanyl-tRNA synthetase (PheRS), which is responsible for charging tRNA with phenylalanine, has been shown to recognize and activate various fluorinated phenylalanine derivatives. nih.gov

The ability of PheRS to accommodate modified amino acids like 3-bromo-4-fluorophenylalanine, albeit sometimes with lower efficiency than the natural substrate, underscores the enzyme's substrate promiscuity. nih.gov This characteristic is instrumental in the fields of protein engineering and structural biology. Specific recognition of the phenylalanine substrate is achieved through interactions between the phenyl ring and two adjacent phenylalanine residues within the protein. nih.gov The process of incorporating these unnatural amino acids can be facilitated by using engineered, orthogonal aaRS/tRNA pairs, which function independently of the host's native machinery, or through cell-free protein synthesis systems. nih.govanu.edu.au

| Enzyme | Natural Substrate | Analog Substrate | Key Interaction Feature |

| Phenylalanyl-tRNA synthetase (PheRS) | L-phenylalanine | This compound | Interaction of the phenyl ring with two neighboring phenylalanine residues in the enzyme's active site. nih.gov |

Aromatic L-amino acid decarboxylases (AADCs) are a family of enzymes that catalyze the decarboxylation of aromatic L-amino acids, a critical step in the biosynthesis of neurotransmitters and other essential biomolecules. nih.gov Halogenated derivatives of phenylalanine, including this compound, have been investigated as inhibitors of AADC. scilit.com

Research has indicated that such compounds can act as potent and irreversible inhibitors of mammalian AADC. The inhibitory mechanism often involves the formation of a covalent adduct with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which is essential for the enzyme's catalytic activity. The presence and position of the halogen substituents on the phenyl ring significantly influence the inhibitory potency of these analogs.

Tyrosine phenol-lyase (TPL) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the reversible β-elimination of L-tyrosine to produce phenol, pyruvate, and ammonia (B1221849). nih.govuniprot.org It can also act on various L-tyrosine analogs. Studies involving a mutant of Citrobacter freundii TPL, M379A TPL, have shown that it can catalyze the synthesis of L-tyrosine analogs with bulky groups at the 3-position, which is not possible with the wild-type enzyme. nih.govnih.gov

When the M379A TPL mutant was mixed with 3-bromo-DL-phenylalanine, a rapid formation of a quinonoid intermediate was observed. nih.gov X-ray crystallography revealed that the complex of M379A TPL with 3-bromo-DL-phenylalanine has a quinonoid structure in two of its subunits, with an open active site conformation. nih.govnih.gov This suggests that mutations can alter the enzyme's conformational dynamics and substrate specificity. nih.govnih.gov

| Enzyme | Substrate/Inhibitor | Observed Interaction | Consequence |

| M379A Tyrosine Phenol-Lyase | 3-Bromo-DL-phenylalanine | Rapid formation of a quinonoid intermediate. nih.gov | Altered conformational dynamics and catalysis of reactions not seen in wild-type TPL. nih.govnih.gov |

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications of a compound affect its biological activity. For phenylalanine derivatives, SAR studies have provided insights into their efficacy as enzyme inhibitors. For instance, the introduction of a bromo group at the para position of a benzylidene scaffold in certain DPP-4 inhibitors was found to significantly enhance their potency. nih.gov In another case, the mesomeric effect from a 4-bromo substitution was shown to increase DPP-4 inhibition activity. nih.gov

Conversely, replacing the bromo group with a fluorine atom led to a marked decrease in inhibitory activity in some contexts, highlighting the specific roles that different halogens play in molecular interactions. nih.gov For other enzyme systems, such as those involving derivatives of p-fluoro-DL-phenylalanine, N-benzoyl derivatives have shown significant growth-inhibitory activity in microbial prescreens. nih.gov These studies underscore the importance of the type and position of substituents on the phenyl ring for designing potent and selective enzyme inhibitors. nih.govfrontiersin.org

Interaction with Cellular Processes and Macromolecules

The site-specific incorporation of unnatural amino acids like this compound into proteins and peptides is a powerful tool in chemical biology. nih.gov This technique allows for the introduction of novel chemical functionalities, which can be used to probe protein structure and function or to create proteins with enhanced properties. nih.govmdpi.com The incorporation of fluorinated phenylalanines can increase the catabolic stability of therapeutic proteins and peptide-based vaccines. nih.gov

This is often achieved by using engineered aminoacyl-tRNA synthetase/tRNA pairs that are orthogonal to the host system or by employing cell-free protein synthesis systems where the concentration of the unnatural amino acid can be controlled. nih.govanu.edu.au The successful incorporation of analogs like 4-fluorophenylalanine has been demonstrated, with methods developed for the accurate detection of its substitution for phenylalanine in proteins. nih.gov The presence of fluorinated phenylalanine derivatives in peptide-based proteasome inhibitors has been shown to have a profound effect on the inhibitor's potency and selectivity. researchgate.net

| Unnatural Amino Acid | Method of Incorporation | Application/Effect |

| This compound | Orthogonal aaRS/tRNA pairs, Cell-free synthesis | Introduction of novel chemical probes, enhanced protein stability. nih.govanu.edu.aunih.gov |

| 4-Fluorophenylalanine | Biosynthetic incorporation | Accurate detection of substitution for phenylalanine. nih.gov |

| Fluorinated Phenylalanine Derivatives | Peptide Synthesis | Increased potency and selectivity of proteasome inhibitors. researchgate.net |

Effects on Protein Stability and Enzymatic Function

The incorporation of fluorinated amino acids, such as this compound, into polypeptide chains can significantly impact the stability and function of proteins. The introduction of fluorine, a highly electronegative atom, can alter various biophysical and chemical properties including hydrophobicity, acidity, and conformation. nih.govbeilstein-journals.org These modifications can lead to enhanced protein stability and, in some cases, altered enzymatic activity. nih.govbeilstein-journals.org

While specific studies on the direct incorporation of this compound into proteins are limited, research on other fluorinated phenylalanine analogues provides valuable insights. The stability and function of proteins containing fluorinated phenylalanines are influenced by the number and position of the fluorine atoms. nih.gov For instance, the incorporation of fluorinated aromatic amino acids has been shown to increase the catabolic stability of therapeutic proteins and peptide-based vaccines. nih.gov This enhanced stability can be attributed to the strong carbon-fluorine bond and altered interactions within the protein structure. nih.govbeilstein-journals.org

Furthermore, the presence of fluorine can modulate protein-protein and protein-ligand interactions, which are crucial for enzymatic function. nih.gov Studies on various fluorinated phenylalanine derivatives have demonstrated that these analogues can serve as important tools for identifying enzyme-substrate complexes and understanding mechanisms of protein aggregation. nih.gov The increased hydrophobicity imparted by fluorination can also enhance binding affinity in some cases. nih.gov Research on multi-fluorinated phenylalanine analogs indicates that the degree of fluorination affects cation-π interactions, which are vital for protein structure and function, and can enhance protein stability within a cellular environment. nih.gov

Interference with Nucleic Acid Synthesis and Cell Division (from related analogues)

In the bacterium Escherichia coli, FPA has been shown to interfere with fundamental cellular processes. High concentrations of FPA can inhibit chromosome replication, with the block occurring at the same point on the chromosome as that induced by amino acid starvation. nih.gov This suggests that FPA, and potentially other halogenated phenylalanine analogues, can disrupt the normal cycle of DNA replication. The study on E. coli revealed that the cells are most sensitive to FPA during the initiation of a new cycle of chromosome replication. nih.gov While the rate of DNA replication in a random culture treated with FPA was only slightly slower, in cultures previously synchronized by thymine (B56734) starvation, FPA caused a marked decrease in both the rate and extent of replication. nih.gov These findings indicate that halogenated phenylalanine analogues can act as potent inhibitors of cell division by targeting the machinery of nucleic acid synthesis.

Modulation of Metabolic Pathways in Microorganisms

The introduction of xenobiotic compounds like this compound into a microbial environment can lead to the modulation of existing metabolic pathways. Microorganisms possess a diverse array of enzymes that can act on unnatural substrates.

While the specific metabolic fate of this compound in microorganisms has not been extensively detailed, studies on the metabolism of phenylalanine and the action of halogenating enzymes in bacteria provide a basis for understanding its potential interactions. Fungi such as Penicillium chrysogenum and Aspergillus niger have been shown to metabolize L-phenylalanine through various pathways, including transamination and hydroxylation, leading to a range of metabolites. nih.gov

Furthermore, some bacteria possess flavin-dependent halogenases, enzymes capable of introducing halogen atoms into complex organic molecules. nih.gov This suggests that microorganisms may have the capacity to either degrade or transform this compound, potentially cleaving the carbon-bromine or carbon-fluorine bonds or modifying other parts of the molecule. The metabolism of aromatic amino acids by gut microbiota, for instance, is a complex process that can produce a wide array of circulating metabolites in the host. frontiersin.org The presence of a halogenated phenylalanine could therefore influence the composition and activity of the gut microbiome.

Receptor Antagonism and Binding Affinity Enhancement

One of the most significant areas of research involving this compound is its application as a key building block in the synthesis of receptor antagonists. Specifically, the L-isomer, 3-bromo-4-fluoro-L-phenylalanine, is a crucial component for the synthesis of a potent dual antagonist for the cholecystokinin (B1591339) 1 (CCK1) and cholecystokinin 2 (CCK2) receptors. nih.govnih.gov CCK receptors are involved in various physiological processes, including gastrointestinal function and neurotransmission, making their antagonists therapeutically relevant. nih.govwikipedia.orgpatsnap.com

Preclinical Research Applications of 3 Bromo 4 Fluoro Dl Phenylalanine and Derivatives

Applications in Drug Discovery and Development

The strategic introduction of fluorine into organic molecules is a well-established method in drug discovery to enhance the biophysical and chemical properties of bioactive compounds. beilstein-journals.org Fluorinated amino acids, such as 3-Bromo-4-fluoro-DL-phenylalanine and its derivatives, have garnered significant interest for their potential in developing new therapeutic agents. beilstein-journals.orgnih.gov The presence of fluorine can influence a molecule's acidity, basicity, hydrophobicity, and conformation, which in turn can affect its biological activity and bioavailability. beilstein-journals.orgnih.gov

Building Blocks for Complex Organic Molecules and Active Pharmaceutical Ingredients

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, provides multiple sites for further chemical modification, making it a versatile building block. beilstein-journals.orgnih.gov

A key application of a derivative, 3-bromo-4-fluoro-ʟ-phenylalanine, is in the synthesis of dual cholecystokinin (B1591339) (CCK) receptor antagonists. beilstein-journals.orgnih.gov For instance, researchers at Johnson & Johnson identified a potent dual CCK1/CCK2 receptor antagonist, compound 182, which requires 3-bromo-4-fluoro-ʟ-phenylalanine for its synthesis. beilstein-journals.orgnih.gov The synthesis of the enantiomerically pure (S)-form of 3-bromo-4-fluorophenylalanine has been achieved through a process involving the reaction of 3-bromo-4-fluorobenzaldehyde (B1265969) with N-acetylglycine, followed by asymmetric hydrogenation and enzymatic hydrolysis to yield the desired product with high enantiomeric excess. beilstein-journals.orgnih.gov

The versatility of fluorinated phenylalanines as building blocks extends to the development of anticancer agents. For example, 4-fluoro-ʟ-phenylalanine is a necessary component for synthesizing melflufen, a drug that has been in clinical trials for treating multiple myeloma. beilstein-journals.orgnih.gov This highlights the role of such halogenated amino acids in constructing complex and therapeutically relevant molecules.

Design of Drug Candidates with Enhanced Binding Affinity and Selectivity

The incorporation of this compound and its analogs into peptide or small molecule structures can significantly enhance their binding affinity and selectivity for specific biological targets. The electronic properties of the fluorine and bromine atoms can alter the charge distribution and conformation of the molecule, leading to more favorable interactions with the target protein.

For example, in the development of inhibitors for UNC51-like kinase 1 (ULK1), a target in non-small cell lung cancer, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine were synthesized. nih.gov One of the most active compounds, which included a fluoro-substituted phenoxy group, demonstrated potent inhibition of the ULK1 kinase. nih.gov This illustrates how the strategic placement of halogen atoms can be used to optimize the binding of a drug candidate to its target.

Furthermore, fragment-based drug design has utilized fluorinated fragments to develop potent and selective inhibitors. A micromolar hit from a fragment library was optimized to create clinical candidate PF-06650833, a selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). nih.gov This process involved the strategic placement of lipophilicity and the use of fluorine to improve potency and pharmacokinetic properties. nih.gov

Development of Enzyme Inhibitors and Therapeutic Agents

Fluorinated amino acids, including derivatives of this compound, are recognized for their potential as enzyme inhibitors and therapeutic agents. beilstein-journals.orgnih.gov The unique properties imparted by fluorine can lead to compounds that effectively block the active sites of enzymes or modulate the function of receptors.

A notable example is the development of gastrazole (B607603) (JB95008), a cholecystokinin 2 (CCK2) receptor antagonist, which utilizes a derivative of 3-bromo-4-fluoro-ʟ-phenylalanine in its structure. nih.gov This compound has shown activity in inhibiting gastrin-stimulated growth of pancreatic cancer in both in vitro and in vivo studies. beilstein-journals.org

The broader class of fluorinated phenylalanines has been explored for various therapeutic applications. For instance, 4-fluoro-L-phenylalanine acts as an inhibitor of protein synthesis and has demonstrated growth inhibition in MCF-7 breast cancer cells. caymanchem.com These examples underscore the role of this class of compounds in the development of novel therapeutic strategies.

Use in Biochemical Probes and Biological Tools

Beyond direct therapeutic applications, this compound and its derivatives are valuable tools in biochemical and biomedical research, enabling detailed studies of biological processes at the molecular level.

Incorporation into Proteins for NMR-Based Structural and Dynamic Studies

The site-specific incorporation of fluorinated amino acids into proteins is a powerful technique for studying protein structure, dynamics, and interactions using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The fluorine atom serves as a sensitive probe, as its NMR signal is highly responsive to the local chemical environment and there is no background signal in biological systems. nih.govresearchgate.net

Researchers have successfully incorporated fluorinated phenylalanine derivatives into proteins, allowing for the detection of subtle conformational changes upon substrate binding, inhibitor interaction, or during enzymatic reactions. nih.gov For example, the introduction of trifluoromethyl-l-phenylalanine into proteins has enabled the monitoring of protein conformational changes both near the active site and at distant locations. nih.gov This method is sensitive enough to differentiate protein environments even within living cells. nih.gov

Studies have also shown that 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine can bind to the L-leucine specific receptor in Escherichia coli, and the binding can be monitored by ¹⁹F NMR, demonstrating the utility of these analogs in studying protein-ligand interactions. nih.gov The ability to genetically direct the incorporation of such unnatural amino acids has broadened the applicability of this technique to a wide range of proteins. nih.govresearchgate.net

Radiotracers for Imaging and Mechanistic Studies

Radiolabeled amino acids, including fluorinated phenylalanine analogs, are increasingly used as tracers in Positron Emission Tomography (PET) for tumor imaging. nih.govnih.gov PET imaging with these tracers takes advantage of the increased rate of protein synthesis and overexpression of amino acid transporters in many cancer cells. nih.gov

Specifically, ¹⁸F-labeled phenylalanine derivatives have been developed and evaluated as potential PET tracers. nih.gov For instance, 3-L- and 3-D-[¹⁸F]fluorophenylalanine ([¹⁸F]FPhe) have been studied as alternatives to the established tracer [¹⁸F]FET for brain tumor imaging. nih.gov In preclinical studies, both 3-L-[¹⁸F]FPhe and 3-D-[¹⁸F]FPhe demonstrated the ability to visualize tumors with high quality, suggesting their promise for further clinical evaluation. nih.gov

The development of radiolabeled compounds like 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine also highlights the potential of these molecules in both imaging and therapy, in this case for boron neutron capture therapy. beilstein-journals.orgnih.gov The synthesis of novel ¹⁸F-labeled L-DOPA analogues, such as N-(2-[¹⁸F]fluoropropionyl)-3,4-dihydroxy-l-phenylalanine ([¹⁸F]FPDOPA), further expands the arsenal (B13267) of PET tracers for oncologic imaging, with studies showing intense accumulation in various tumor models. nih.gov

Probing Protein-Protein and Protein-Ligand Interactions

The substitution of native phenylalanine with this compound can modulate the electronic and steric properties of the amino acid side chain. The highly electronegative fluorine atom can alter the electrostatic potential of the aromatic ring, influencing cation-π interactions, which are crucial for the stability of many protein structures and interactions. mdpi.com The larger bromine atom can introduce steric bulk and also has the potential to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

One of the key techniques where this compound can be particularly useful is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorine-19 is a naturally abundant, high-sensitivity NMR nucleus, and its presence in a biological system provides a clean spectroscopic window, as there are no naturally occurring fluorine atoms in proteins. nih.gov By incorporating this compound into a protein of interest, researchers can use ¹⁹F NMR to monitor changes in the local environment of the fluorinated residue upon interaction with another protein or a ligand. This can provide valuable information about binding events, conformational changes, and the dynamics of the interaction. For instance, studies have shown that fluorinated phenylalanine analogs can bind to amino acid receptors, and the binding event can be monitored by ¹⁹F NMR through protein-induced shifts in the fluorine signal. nih.gov

The table below summarizes the potential effects of incorporating this compound into peptides for studying molecular interactions.

| Feature of this compound | Impact on Protein-Protein/Protein-Ligand Interaction Studies | Relevant Techniques |

| Fluorine Atom | Alters electrostatic surface potential, modulates cation-π interactions. | ¹⁹F NMR Spectroscopy, X-ray Crystallography |

| Bromine Atom | Introduces steric bulk, potential for halogen bonding. | X-ray Crystallography, Molecular Dynamics Simulations |

| Combined Effect | Provides a unique probe for studying binding interfaces and conformational changes. | Various biophysical techniques |

Detailed research findings have demonstrated that serial fluorination of aromatic residues is a validated method to specifically alter electrostatic characteristics, thereby allowing a systematic investigation of their contribution to protein function and stability. mdpi.com While specific studies focusing solely on this compound are not extensively documented in publicly available research, the principles established with other halogenated phenylalanines are directly applicable. The dual halogenation in this compound offers a unique combination of steric and electronic perturbations that can be exploited to gain a deeper understanding of molecular recognition processes. For example, the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine has been reported as a key component in the development of a dual CCK1/CCK2 receptor antagonist, highlighting its importance in designing molecules that interact with specific protein targets. nih.gov

Broader Applications in Agrochemicals and Materials Science

Beyond its applications in fundamental protein science, the unique chemical properties of this compound and its derivatives suggest potential for broader applications in the fields of agrochemicals and materials science.

In the realm of agrochemicals , the incorporation of halogen atoms, particularly fluorine, is a common strategy to enhance the efficacy and metabolic stability of active ingredients. Fluorinated compounds often exhibit increased lipophilicity, which can improve their uptake and transport in target organisms. The presence of a bromine atom can also contribute to the biological activity of a molecule. While direct applications of this compound in commercial agrochemicals are not widely reported, its structural motifs are found in various bioactive molecules. The development of synthetic routes to halogenated phenylalanine derivatives is an active area of research, which could lead to the discovery of new herbicides, insecticides, or fungicides. The enzymatic synthesis of phenylalanine derivatives is being explored as a sustainable method to produce these valuable building blocks. chemscene.com

In materials science , the ability of fluorinated amino acids to influence the secondary structure and stability of peptides and proteins opens up possibilities for the design of novel biomaterials. nih.gov The incorporation of fluorinated residues can enhance the thermal and chemical stability of proteins, leading to more robust materials for various applications. For example, fluorination has been shown to stabilize the triple-helical structure of collagen-mimetic peptides, leading to the formation of well-ordered fibrillar materials.

The unique properties of the carbon-fluorine bond, such as its high strength and polarity, can be harnessed to create materials with specific and tunable properties. The self-assembly of peptides containing fluorinated amino acids can be controlled to form well-defined nanostructures, such as nanotubes and hydrogels. These materials could find applications in drug delivery, tissue engineering, and as scaffolds for biocatalysis. The table below outlines the potential applications in these broader fields.

| Field | Potential Application of this compound Derivatives | Rationale |

| Agrochemicals | Development of new herbicides, insecticides, or fungicides. | Halogenation can enhance biological activity and metabolic stability. |

| Materials Science | Creation of stable biomaterials, such as hydrogels and nanofibers. | Fluorination can influence peptide self-assembly and enhance material stability. |

| Materials Science | Design of functional polymers and surfaces. | The unique properties of the C-F and C-Br bonds can be used to tune material properties. |

While the full potential of this compound in these fields is yet to be fully realized, the foundational research into the effects of halogenation on amino acids and peptides provides a strong basis for future exploration and development. The synthesis and characterization of this and other halogenated amino acids will undoubtedly continue to be an important area of research, with the promise of new discoveries and applications on the horizon.

Future Research Directions

Expanding the Substrate Scope of Biocatalytic Synthesis

The environmentally friendly and highly selective nature of enzymatic synthesis makes it an attractive method for producing complex molecules like 3-Bromo-4-fluoro-DL-phenylalanine. nih.gov Future research should focus on expanding the repertoire of enzymes capable of synthesizing this and related halogenated amino acids.

Key research objectives in this area include:

Enzyme Discovery and Engineering: Identifying and isolating novel halogenases and aminotransferases from diverse microbial sources. swansea.ac.uk Subsequent protein engineering and directed evolution studies can then be employed to enhance their substrate specificity, catalytic efficiency, and stability, specifically for the synthesis of this compound.

Pathway Engineering: Developing novel biosynthetic pathways in microbial hosts for the de novo production of this compound. springernature.com This could involve combining genes from different organisms to create an efficient and high-yielding production system.

Alternative Biocatalytic Methods: Investigating the use of other enzymes, such as phenylalanine ammonia-lyases, for the stereoselective synthesis of the L- or D-enantiomers of 3-Bromo-4-fluoro-phenylalanine from corresponding cinnamic acid derivatives. nih.gov

A recent study demonstrated the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine by reacting 3-bromo-4-fluorobenzaldehyde (B1265969) with N-acetylglycine, followed by asymmetric hydrogenation and enzymatic hydrolysis. beilstein-journals.orgnih.gov This highlights the potential of combining chemical and biocatalytic steps to achieve desired stereoselectivity.

Elucidating Novel Biological Targets and Mechanisms

The incorporation of fluorine and bromine atoms can significantly alter the pharmacological properties of phenylalanine, making this compound a candidate for interacting with various biological targets. nih.gov Future research should aim to identify these targets and elucidate the underlying mechanisms of action.

Potential avenues for investigation include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify proteins and enzymes that specifically bind to this compound.

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays will be necessary to understand how the compound modulates their function. This includes investigating its role as an enzyme inhibitor, a modulator of protein-protein interactions, or its incorporation into peptides and proteins. rsc.org The introduction of fluorine can affect properties like hydrophobicity, acidity, and conformation, which in turn can impact the stability and activity of peptides and proteins. nih.govrsc.org

Therapeutic Potential: Given that fluorinated amino acids have shown promise in various therapeutic areas, including as anticancer agents, exploring the potential of this compound in disease models is a logical next step. beilstein-journals.orgnih.gov For instance, the L-enantiomer of 3-bromo-4-fluorophenylalanine is a component of a dual CCK1/CCK2 receptor antagonist. beilstein-journals.org

Advanced Computational Modeling for Predictive Design

Computational methods are invaluable tools in modern drug discovery and can be leveraged to accelerate the development of new molecules based on the this compound scaffold. nih.govscielo.org.mx

Future computational research should focus on: